molecular formula C19H17N3 B582171 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile CAS No. 1240642-74-3

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile

Cat. No.: B582171
CAS No.: 1240642-74-3
M. Wt: 287.366
InChI Key: XGQKLDDHNLZJRK-UHFFFAOYSA-N
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Description

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthylamines This compound is characterized by the presence of an amino group, a dimethylamino group, and a nitrile group attached to a naphthalene ring system

Scientific Research Applications

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.

Future Directions

1-[3-(5-Amino-6-methylpyridin-3-yl)phenyl]ethanone (2g) has been synthesized, which could indicate potential future directions for research .

Biochemical Analysis

Biochemical Properties

Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been studied extensively and are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to have significant effects on cellular processes . For instance, some compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time in laboratory settings . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages in animal models .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-naphthylamine.

    Substitution: The amino group is further functionalized by introducing a dimethylamino group through a substitution reaction.

    Cyanation: Finally, a nitrile group is introduced to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-naphthonitrile: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    6-(3-(Dimethylamino)phenyl)-1-naphthonitrile: Lacks the amino group, which may influence its chemical properties and applications.

Uniqueness

5-Amino-6-(3-(dimethylamino)phenyl)-1-naphthonitrile is unique due to the presence of both an amino group and a dimethylamino group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-6-[3-(dimethylamino)phenyl]naphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-22(2)15-7-3-5-13(11-15)17-10-9-16-14(12-20)6-4-8-18(16)19(17)21/h3-11H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQKLDDHNLZJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=C(C3=CC=CC(=C3C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301180591
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240642-74-3
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240642-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-[3-(dimethylamino)phenyl]-1-naphthalenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301180591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1240642-74-3
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